

Application Notes and Protocols for In-Vitro Studies of CTX-712

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Compound of Interest

Compound Name: CTX-712

Cat. No.: B10831987

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Introduction

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective pan-inhibitor of CDC2-like kinases (CLKs).[1][2] CLKs are key regulators of the RNA splicing process, and their inhibition by **CTX-712** leads to aberrant splicing, accumulation of mis-spliced RNA, and subsequent cancer cell death.[1][2] These application notes provide detailed protocols for in-vitro studies of **CTX-712**, focusing on its dosage for cell line studies, and methodologies for key experiments to assess its efficacy and mechanism of action.

Mechanism of Action

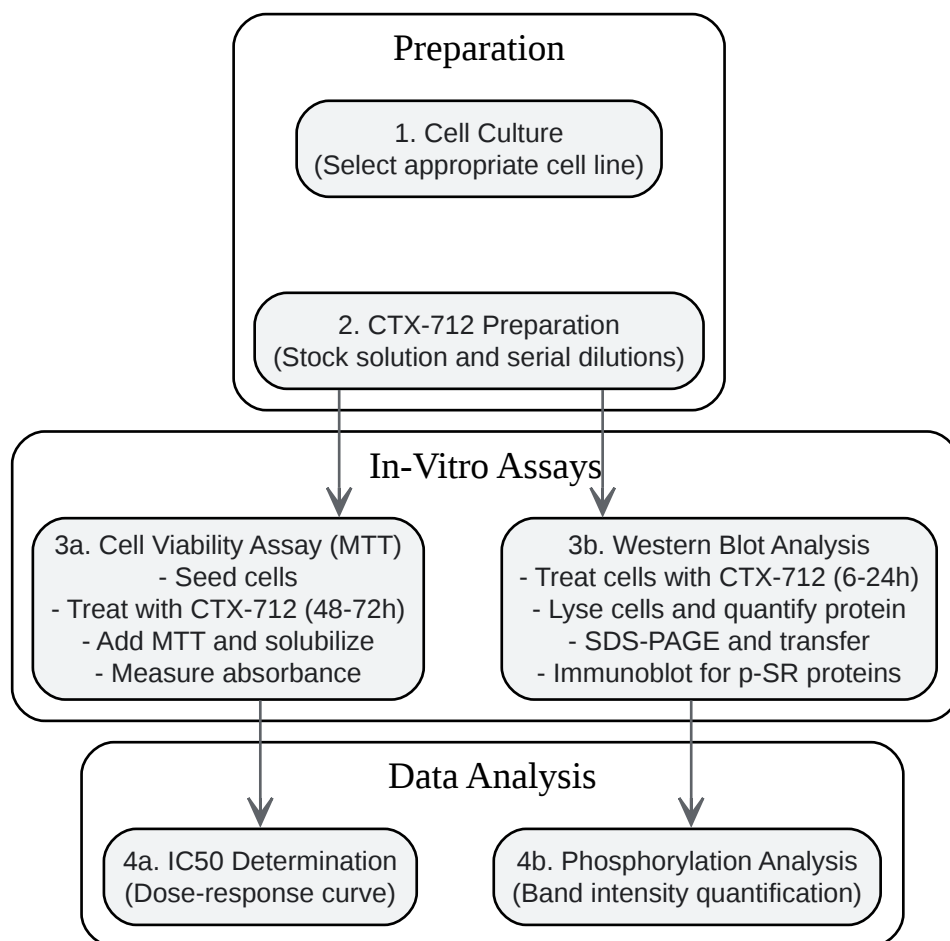
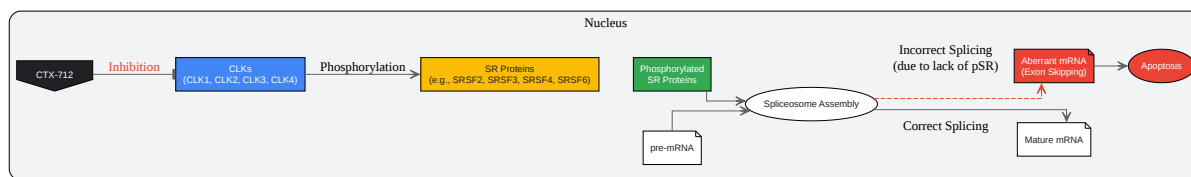
CTX-712 exerts its anti-tumor effects by inhibiting the phosphorylation of serine/arginine-rich (SR) proteins.[1] SR proteins are essential splicing factors that, when phosphorylated by CLKs, facilitate the recognition and selection of exons during pre-mRNA splicing. By inhibiting CLKs, **CTX-712** prevents this phosphorylation, leading to exon skipping and the production of aberrant mRNA transcripts. This disruption of normal RNA processing induces cellular stress and apoptosis in cancer cells.

Data Presentation: CTX-712 IC50 Values in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **CTX-712** in various human cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell Line	Cancer Type	IC50 (μM)
MV-4-11	Acute Myeloid Leukemia	0.036[3][4]
Primary AML Cells	Acute Myeloid Leukemia	0.078 (average)[3][4]
K562	Chronic Myeloid Leukemia	0.15[3][4]
THP1	Acute Monocytic Leukemia	Not explicitly quantified, but showed strong inhibition of SR protein phosphorylation[5][6]
NCI-H1048	Small Cell Lung Cancer	IC50 for p-SRSF4 and p-SRSF6 were 45.5 nM and 116.1 nM, respectively[7]
HCT-116	Colorectal Carcinoma	Not explicitly quantified, but used in studies demonstrating the role of SR proteins in regulating CLK1 splice variants[8]

Signaling Pathway Diagram



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- To cite this document: BenchChem. [Application Notes and Protocols for In-Vitro Studies of CTX-712]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831987#ctx-712-dosage-for-in-vitro-cell-line-studies]

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